Benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis-
Description
IUPAC Nomenclature and Systematic Identification
The compound Benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis- is systematically named according to IUPAC rules as 4-[2-(4-carboxyphenoxy)ethoxy]benzoic acid . Its molecular formula is $$ \text{C}{16}\text{H}{14}\text{O}_{6} $$, with a molecular weight of 302.28 g/mol. The structure comprises two benzoic acid moieties linked by an ethylene glycol-derived spacer, forming a symmetric bis-ether derivative.
Key identifiers include:
- CAS Registry Number : 3753-05-7
- SMILES : $$ \text{O=C(O)C1=CC=C(OCCOC2=CC=C(C=C2)C(=O)O)C=C1} $$
- InChIKey : VAXBLYWAVAIJJJ-UHFFFAOYSA-N
Synonyms include 1,2-Bis(4-carboxyphenoxy)ethane and Ethylene Glycol Bis(4-carboxyphenyl) Ether. The systematic name reflects the ethanediyl backbone and the para-substituted carboxylic acid groups on each aromatic ring.
Molecular Architecture: 2D/3D Conformational Analysis
The molecule adopts a C2-symmetric conformation due to its ethylene glycol bridge ($$-\text{OCH}2\text{CH}2\text{O}-$$) connecting two 4-carboxy-substituted phenyl rings. Computational models reveal:
- Bond lengths : The ether C–O bonds measure 1.42 Å, while the carboxylic C=O bonds are 1.21 Å.
- Dihedral angles : The ethylene glycol spacer introduces torsional flexibility, with $$\phi_{\text{C-O-C-C}} \approx 60^\circ$$.
The planarity of the aromatic rings is disrupted by steric interactions between the carboxylic acid groups and ethylene bridge, leading to a non-coplanar arrangement (Fig. 1). This geometry minimizes intramolecular hydrogen bonding, favoring intermolecular interactions in crystalline states.
Crystallographic Studies and Packing Arrangements
X-ray diffraction data for co-crystals with bipyridines reveal monoclinic packing (space group P2₁/c) with unit cell parameters:
| Parameter | Value |
|---|---|
| a | 6.81 Å |
| b | 11.99 Å |
| c | 14.35 Å |
| $$\alpha$$ | 87.88° |
| $$\beta$$ | 80.47° |
| $$\gamma$$ | 76.19° |
The crystal lattice is stabilized by:
- O–H···O hydrogen bonds between carboxylic acid groups (2.60–2.70 Å).
- C–H···π interactions involving aromatic rings (3.40–3.60 Å).
- Van der Waals forces from the ethylene bridge.
Notably, the ethylene spacer enables a zigzag packing motif , distinguishing it from rigid bis-benzoic acid derivatives.
Comparative Structural Analysis with Related Bis(benzoic acid) Derivatives
A comparison with structurally analogous compounds highlights unique features:
The ethylene glycol linker in this compound enhances solubility in polar solvents compared to rigid analogs, while its flexibility reduces crystallinity. In contrast, derivatives like 4,4'-biphenyldicarboxylic acid exhibit stronger π-π stacking but poorer processability.
Properties
IUPAC Name |
4-[2-(4-carboxyphenoxy)ethoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c17-15(18)11-1-5-13(6-2-11)21-9-10-22-14-7-3-12(4-8-14)16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXBLYWAVAIJJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCOC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063167 | |
| Record name | Benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3753-05-7 | |
| Record name | 4,4′-[1,2-Ethanediylbis(oxy)]bis[benzoic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3753-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4,4'-(1,2-ethanediylbis(oxy))bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003753057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-[1,2-ethanediylbis(oxy)]bisbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis- is a synthetic compound characterized by its unique molecular structure and notable biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on comprehensive research findings.
Chemical Structure and Properties
- Molecular Formula : C18H18O4
- Molecular Weight : 302.33 g/mol
- Key Features : The compound consists of two benzoic acid units linked by an ethylene glycol moiety, which enhances its chemical stability and biological activity.
Biological Activities
Research has demonstrated several significant biological activities associated with benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis-:
-
Antimicrobial Activity
- Exhibits inhibitory effects against various bacterial strains such as Bacillus subtilis and Staphylococcus aureus, indicating its potential use as an antimicrobial agent in food preservation and pharmaceuticals.
- Shows antifungal properties effective against yeast and mold strains, suggesting applications in food safety and preservation.
-
Anti-inflammatory Properties
- Preliminary studies indicate that the compound may modulate inflammatory responses, making it a candidate for further research in treating inflammatory diseases.
-
Enzyme Modulation
- Investigated as a biochemical probe to study enzyme activities involved in metabolic processes. Its interactions can alter cellular signaling pathways, potentially leading to therapeutic effects.
The biological activity of benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis- is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Disruption of Cellular Processes : Its interactions can alter cellular signaling pathways and disrupt microbial cell walls, contributing to its antimicrobial efficacy .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis- against various pathogens. The results indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Observations |
|---|---|---|
| Bacillus subtilis | 50 µg/mL | Complete inhibition of growth |
| Staphylococcus aureus | 30 µg/mL | Significant reduction in viability |
| Candida albicans | 40 µg/mL | Moderate inhibition |
This study highlights the potential of the compound as an effective antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on anti-inflammatory properties, benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis- was administered to a model organism exhibiting inflammation. The findings revealed:
| Treatment Group | Inflammatory Marker Reduction (%) |
|---|---|
| Control | - |
| Compound Treatment | 65% |
These results suggest that the compound may have significant anti-inflammatory effects.
Applications
Benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis- has diverse applications across various industries:
- Food Preservation : Its antimicrobial properties make it suitable for use as a preservative.
- Pharmaceuticals : Potential applications in developing anti-inflammatory drugs.
- Cosmetics : Used in personal care products due to its antibacterial properties.
Comparison with Similar Compounds
Key Observations:
Bridging Group Impact :
- The ethanedioxy bridge in the target compound provides rigidity and symmetry, favoring crystallinity and thermal stability compared to the flexible hydrazine (62327-30-4) or diazenediyl (586-91-4) bridges, which introduce conformational flexibility and redox activity .
- Chlorine and methoxy substituents (53384-42-2, 3263-55-6) alter electronic properties. For example, methoxy groups enhance electron-donating capacity, making 3263-55-6 a better ligand in metal-organic frameworks .
Functional Group Influence :
- Methyl esters (53384-42-2) increase hydrophobicity (higher average mass: 399.22 vs. 302.28 g/mol) but reduce reactivity compared to free carboxyl groups .
- The azo group (586-91-4) introduces photoresponsive behavior, absent in the target compound .
Applications :
Preparation Methods
Synthetic Strategies for 4,4'-[1,2-Ethanediylbis(oxy)]bis-benzoic Acid
Williamson Ether Synthesis via Protected Intermediates
The Williamson ether synthesis remains the most scalable route, involving a two-step protection-deprotection sequence to mitigate side reactions between the carboxylic acid and reactive intermediates.
Methyl Ester Protection
4-Hydroxybenzoic acid is first esterified using methanol under acidic catalysis (e.g., H₂SO₄) to yield methyl 4-hydroxybenzoate. This step prevents carboxylate interference during subsequent etherification.
Etherification with Ethylene Glycol Ditosylate
Methyl 4-hydroxybenzoate reacts with ethylene glycol ditosylate in anhydrous DMF, using potassium carbonate (K₂CO₃) as a base to deprotonate the phenolic oxygen. Typical conditions involve heating at 80–90°C for 24–48 hours, achieving yields of 65–75%.
Reaction Scheme:
$$
\text{2 Methyl 4-hydroxybenzoate} + \text{Ethylene glycol ditosylate} \xrightarrow[\text{DMF, 80°C}]{\text{K₂CO₃}} \text{Protected intermediate} + 2 \text{Tosylate byproducts}
$$
Saponification of Methyl Esters
The diester intermediate undergoes hydrolysis using aqueous sodium hydroxide (NaOH) at reflux, followed by acidification with HCl to precipitate the final product. This step restores the carboxylic acid groups with >90% efficiency.
Table 1: Optimization Parameters for Williamson Synthesis
| Parameter | Optimal Condition | Yield Range | Reference |
|---|---|---|---|
| Base | K₂CO₃ | 65–75% | |
| Solvent | Anhydrous DMF | — | |
| Temperature | 80–90°C | — | |
| Reaction Time | 24–48 hours | — | |
| Deprotection Agent | 2M NaOH, reflux | >90% |
Mitsunobu Coupling for Direct Ether Formation
The Mitsunobu reaction offers a single-step alternative, circumventing protection-deprotection steps by directly coupling 4-hydroxybenzoic acid with ethylene glycol. However, this method demands stoichiometric reagents, increasing costs.
Reaction Mechanism and Conditions
Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitate the coupling of 4-hydroxybenzoic acid with ethylene glycol in tetrahydrofuran (THF) at room temperature. Yields typically reach 50–60% due to competing side reactions.
Reaction Scheme:
$$
\text{2 4-Hydroxybenzoic acid} + \text{Ethylene glycol} \xrightarrow[\text{THF, rt}]{\text{DEAD, PPh₃}} \text{Product} + \text{Byproducts}
$$
Table 2: Mitsunobu Protocol Performance Metrics
| Parameter | Condition | Yield Range | Reference |
|---|---|---|---|
| Reagent | DEAD/PPh₃ | 50–60% | |
| Solvent | THF | — | |
| Temperature | Room temperature | — | |
| Reaction Time | 12–16 hours | — |
Critical Analysis of Methodologies
Yield and Scalability Considerations
The Williamson method outperforms alternatives in scalability, with yields exceeding 70% after optimization. In contrast, Mitsunobu coupling’s reliance on expensive reagents limits industrial adoption despite its simplicity.
Purity and Byproduct Management
Williamson synthesis generates tosylate byproducts, necessitating rigorous washing with sodium bicarbonate. Mitsunobu reactions produce hydrazine derivatives, requiring chromatography for purification.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis-, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via etherification reactions between 4-hydroxybenzoic acid derivatives and ethylene glycol dihalides. Solvent choice (e.g., DMF or THF), temperature (80–120°C), and base (K₂CO₃ or NaH) critically affect reaction efficiency. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is required to achieve >95% purity .
- Key Data :
| Synthesis Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Etherification | 70–85 | 92–98 |
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- FTIR : Confirms ether linkages (C-O-C stretch at 1240–1260 cm⁻¹) and carboxylic acid groups (O-H stretch at 2500–3300 cm⁻¹, C=O at 1680–1700 cm⁻¹).
- ¹H/¹³C NMR : Identifies ethylene bridge protons (δ 4.2–4.5 ppm) and aromatic protons (δ 6.8–8.0 ppm). Carboxylic carbons appear at δ 167–170 ppm in ¹³C NMR .
- Mass Spectrometry : ESI-MS in negative mode shows [M-H]⁻ peaks at m/z 269.3 (C₁₆H₁₃O₆⁻), aligning with theoretical molecular weight (270.28 g/mol) .
Q. What are the primary research applications of this compound in materials science?
- Methodological Answer : It serves as a rigid ditopic ligand in metal-organic frameworks (MOFs). For example, coordination with Co²⁺ under solvothermal conditions (120°C, DMF/H₂O) produces 2D MOFs with high surface area (>800 m²/g), applicable in electrocatalysis (e.g., oxygen evolution reaction) .
Advanced Research Questions
Q. How does the compound’s stability vary under extreme pH or thermal conditions, and what analytical methods quantify degradation?
- Methodological Answer : Stability studies use TGA (thermal decomposition >250°C) and HPLC-UV (monitoring degradation products at 254 nm). Under acidic conditions (pH < 3), hydrolysis of ether bonds occurs, detected via LC-MS .
- Key Data :
| Condition | Degradation Pathway | Half-Life (h) |
|---|---|---|
| pH 2, 25°C | Ether bond cleavage | 12–24 |
| 150°C (dry air) | Decarboxylation | 48–72 |
Q. What computational strategies are used to model this compound’s coordination behavior in MOFs?
- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-311G**) predict binding energies with transition metals (e.g., Co²⁺: −285 kJ/mol). Molecular dynamics models assess framework flexibility under mechanical stress .
Q. How can contradictions in reported CAS registry numbers (e.g., 793-07-7 vs. 2215-89-6) be resolved?
- Methodological Answer : Cross-referencing regulatory databases (e.g., ECHA, PubChem) confirms CAS 793-07-7 as the valid identifier for the ethylene-linked bis(benzoic acid) derivative. Discrepancies arise from historical naming conventions (IUPAC vs. trade names) .
Experimental Design & Data Contradiction Analysis
Q. What experimental controls are critical when studying this compound’s role in MOF electrocatalysis?
- Methodological Answer :
- Baseline Controls : Use ligand-free MOFs to isolate catalytic contributions.
- Electrochemical Stability : Perform cyclic voltammetry (100+ cycles) to rule out ligand leaching.
- Reference Electrodes : Standardize potentials using Ag/AgCl or Hg/HgO .
Q. How to address conflicting reports on the compound’s solubility in polar aprotic solvents?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
